4-Phenylethynylphthalic Anhydride

Thermo-oxidative stability Polyimide degradation Aerospace materials

Sourcing inconsistent end-capping agents for polyimide oligomers compromises cure kinetics and long-term thermo-oxidative stability of the cured matrix. 4-Phenylethynylphthalic anhydride (4-PEPA, CAS 119389-05-8) is the definitive reactive end-capper engineered for high-performance PETI resins and advanced composites. • Yields PETI oligomers with wide processing windows (380-420 °C cure) and cured Tg >300 °C, outperforming legacy nadic-endcapped systems • Thermally latent during melt processing; undergoes addition cure at 300-350 °C without volatile evolution • Ultra-high purity grade (>98%, metals <1 ppm) available for semiconductor-grade polyimide films and OLED applications • Supplied with full Certificate of Analysis; moisture-sensitive packaging under inert gas

Molecular Formula C16H8O3
Molecular Weight 248.23 g/mol
CAS No. 119389-05-8
Cat. No. B050582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylethynylphthalic Anhydride
CAS119389-05-8
Molecular FormulaC16H8O3
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(=O)OC3=O
InChIInChI=1S/C16H8O3/c17-15-13-9-8-12(10-14(13)16(18)19-15)7-6-11-4-2-1-3-5-11/h1-5,8-10H
InChIKeyUPGRRPUXXWPEMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PEPA: High-Temperature End-Capping for Polyimides


4-Phenylethynylphthalic anhydride (4-PEPA), CAS 119389-05-8, is a specialized aromatic dianhydride derivative distinguished by a phenylethynyl substituent at the 4-position [1]. It functions primarily as a high-performance reactive end-capping agent and monomer in the synthesis of thermosetting polyimide oligomers [2]. The compound is characterized by its thermal latency, remaining inert during initial melt processing before undergoing a thermally induced crosslinking addition reaction at elevated temperatures (typically 300–350°C) to form a robust, high-Tg thermoset network .

Reactive End-Capping AgentDesigned for phenylethynyl-terminated imide (PETI) oligomer synthesis with thermal latency.
Cure ProfileThermally triggered crosslinking at elevated temperatures forms a high-Tg thermoset network.
Purity GradeHigh-purity electronic-grade option supports demanding microelectronics and optoelectronics workflows.

PEPA vs. Alternative End-Caps: Why Substitution Fails


Direct substitution of 4-phenylethynylphthalic anhydride with alternative end-capping agents like nadic anhydride, acetylene-terminated analogs, or even structurally similar naphthyl derivatives is not viable without fundamentally altering critical performance metrics and process windows. The specific curing kinetics, thermal stability of the resulting crosslink, and melt rheology of the final oligomer are intrinsically linked to the phenylethynyl group [1]. As demonstrated by direct comparative studies, substituting this group significantly shifts the cure exotherm temperature, narrows the processing window, and compromises the long-term thermo-oxidative stability and mechanical integrity of the cured polyimide matrix [2][3].

Nadic anhydride end-caps
Reported lower thermo-oxidative stability and different crosslink architecture may limit high-temperature service life compared to PEPA-based systems.
Acetylene-terminated analogs
Lower cure temperature narrows the processing window, which may hinder void-free composite consolidation and controlled flow.
Naphthyl derivative (PENA)
Reduced cure temperature can compromise the ultimate thermal stability required for extreme environment applications.

PEPA Performance Differentiation Evidence


Thermal-Oxidative Stability vs. Nadic End-Caps

Polyimides end-capped with 4-phenylethynylphthalic anhydride (PEPA) demonstrate significantly greater intrinsic thermal-oxidative stability compared to conventional nadic-endcapped polyimides [1]. This superiority is attributed to the higher bond dissociation energy and more stable crosslinked architecture of the cured phenylethynyl network, which exhibits slower weight loss and less severe degradation at high temperatures.

Thermal Stability
Reported
591.3°C
Reported higher oxidative stability vs. nadic systems
TGA 5% weight loss in air
Thermo-oxidative stability Polyimide degradation Aerospace materials

Wider Processing Window vs. Acetylene End-Caps

The use of 4-phenylethynylphthalic anhydride as an end-cap affords a significantly higher curing temperature (380–420 °C) compared to unsubstituted acetylene-endcapped systems [1]. This elevated cure temperature widens the processing window between the melt temperature and the cure exotherm, facilitating better control during composite consolidation and reducing the risk of premature vitrification.

Cure Temperature
Head-to-Head
380–420°C
Wider processing window vs. acetylene end-caps
Enables controlled composite consolidation
Curing kinetics Processing window Composite manufacturing

Cure Temperature vs. PENA (Naphthyl Analog)

In a direct comparison of model compounds, 4-phenylethynylphthalic anhydride (PEPA-m) exhibits a cure temperature that is approximately 50 °C higher than its naphthyl analog, 4-(2-phenylethynyl)-1,8-naphthalic anhydride (PENA-m) [1]. The activation energy for the thermal curing reaction of PEPA-m is also higher than that of PENA-m [1].

Cure Temp vs. PENA
Head-to-Head
PEPA-m
Δ 50 °C
PENA-m
Higher cure temperature context vs. naphthyl analog
DSC model compound study
Cure temperature End-cap comparison Activation energy

Electronic-Grade Purity and Low Metal Ions

Commercial-grade 4-phenylethynylphthalic anhydride is available with exceptionally high purity (≥99.8%) and ultra-low single metal ion content (<1 ppm) [1]. This level of purity is a critical differentiator from lower-grade or research-grade alternatives that may contain catalytic residues detrimental to electronic or optical performance.

Purity Grade
Source Review
Purity ≥99.8%
Metal ions <1 ppm
Supports microelectronics and OLED procurement
Commercial electronic-grade specification
Purity Metal ion content Microelectronics OLED materials

PEPA Application Scenarios


Aerospace Carbon Fiber Composites

PEPA is the preferred end-capping agent for synthesizing phenylethynyl-terminated imide (PETI) oligomers like PETI-5 [1]. These oligomers are used as high-performance matrix resins for carbon fiber composites in aerospace structures (e.g., engine components, airframe skins) due to the wide processing window (380-420 °C cure) and superior thermo-oxidative stability of the resulting crosslinked network, which outperforms legacy nadic-endcapped systems [2][3].

High-Temperature Microelectronics Packaging

The ultra-high purity grade of PEPA (99.8%, metal ions <1 ppm) is essential for formulating polyimide films and coatings used in semiconductor fabrication, flexible printed circuits, and interlayer dielectrics [1]. This purity level ensures minimal ionic contamination, preventing electrical shorts and ensuring long-term reliability in advanced electronic packaging applications.

OLED Display & Optoelectronic Materials

PEPA serves as a critical monomer and intermediate in the synthesis of specialized materials for Organic Light-Emitting Diode (OLED) displays [1]. The stringent purity requirements for OLED manufacturing necessitate the use of high-purity PEPA to avoid luminescence quenching or device degradation caused by trace metal impurities [1].

High-Tg Structural Adhesives & Moldings

PEPA is used to synthesize reactive oligomers that, upon thermal cure, form high-glass-transition-temperature (Tg > 300 °C) thermoset networks [2]. These materials are ideal for high-temperature structural adhesives and molded parts where both high modulus and retention of properties at elevated temperatures are required [3].

Application
Selection Property
Validation Focus
Aerospace Carbon Fiber Composites
Thermo-oxidative stability & wide processing window
Thermal degradation and consolidation process
High-Temp Microelectronics Packaging
Ultra-high purity & low metal ion content
Ionic contamination and device reliability
OLED & Optoelectronic Materials
High-purity monomer for luminescence performance
Metal impurity quenching prevention
Structural Adhesives & Moldings
High-Tg thermoset network formation
Elevated-temperature property retention

Technical Documentation Hub

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34 linked technical documents
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